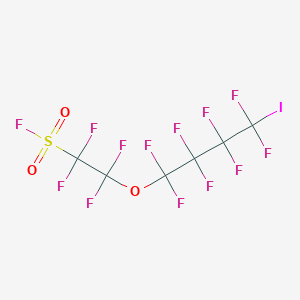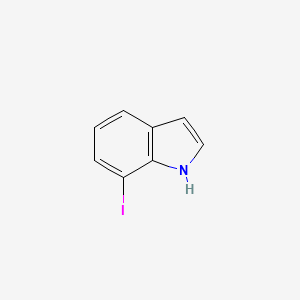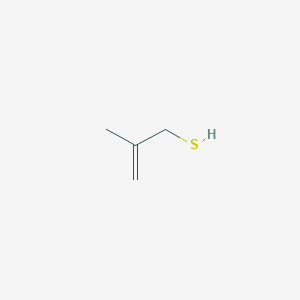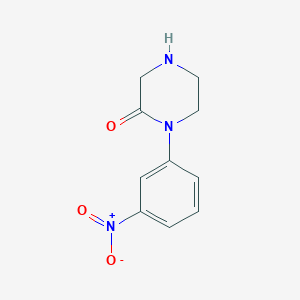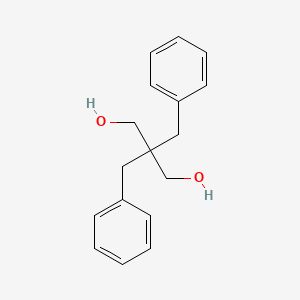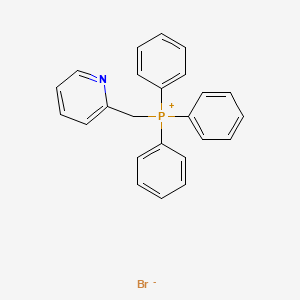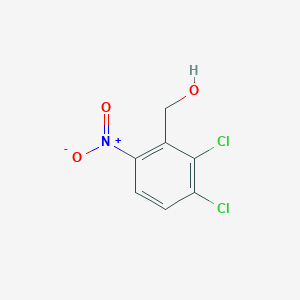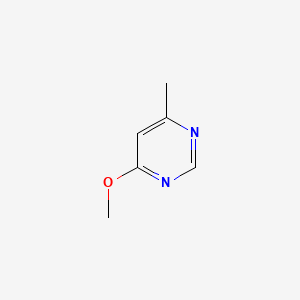
4-Methoxy-6-methylpyrimidine
概要
説明
4-Methoxy-6-methylpyrimidine is a chemical compound with the molecular weight of 124.14 . It is a liquid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The 2D hybrid compound bis(2-amino-4-methoxy-6-methylpyrimidinium) bis(μ2-chloro)-tetrachloro-di-copper(II), (C6H10N3O)2Cu2Cl6, is synthesized by slow solvent evaporation at room temperature . The formation constant (KCT), molecular extinction coefficient (ε), and several other spectroscopic physical parameters were evaluated at different temperatures .Molecular Structure Analysis
The InChI Code for 4-Methoxy-6-methylpyrimidine is 1S/C6H8N2O/c1-5-3-6(9-2)8-4-7-5/h3-4H,1-2H3 . The structure contains a centrosymmetric hexachlorodicuprate group where each Cu atom is coordinated to four Cl atoms in a slightly distorted square planar geometry .Physical And Chemical Properties Analysis
4-Methoxy-6-methylpyrimidine is a liquid at room temperature . It has a molecular weight of 124.14 . The compound is stored in a refrigerator .科学的研究の応用
Anticancer Applications
4-Methoxy-6-methylpyrimidine: is a pyrimidine derivative, which is a class of compounds known for their anticancer properties. They can act as antimetabolites, interfering with DNA synthesis and function, which is crucial in cancer treatment strategies. This compound can be used to synthesize drugs that target various forms of cancer, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Activities
The pyrimidine scaffold is also associated with antimicrobial and antifungal activities4-Methoxy-6-methylpyrimidine could serve as a precursor in the synthesis of compounds that inhibit the growth of harmful bacteria and fungi, contributing to the treatment of infectious diseases .
Antiparasitic and Antimalarial Effects
Research has shown that pyrimidine derivatives exhibit antiparasitic and antimalarial effects4-Methoxy-6-methylpyrimidine can be utilized in the development of new antimalarial drugs, which is particularly important given the resistance issues with current treatments .
Cardiovascular Therapeutics
Pyrimidine derivatives have been found to have cardiovascular benefits, including antihypertensive effects4-Methoxy-6-methylpyrimidine may be used in the synthesis of cardiovascular agents that help manage blood pressure and other heart-related conditions .
Anti-Inflammatory and Analgesic Properties
The compound has potential applications in the synthesis of anti-inflammatory and analgesic drugs. These are important for the treatment of chronic pain and inflammatory diseases, providing relief and improving the quality of life for patients .
Antidiabetic Activity
Pyrimidine derivatives are known to exhibit antidiabetic activity4-Methoxy-6-methylpyrimidine could be a key intermediate in the creation of drugs that help regulate blood sugar levels and manage diabetes .
Neuroprotective Effects
There is evidence that pyrimidine derivatives can have neuroprotective effects4-Methoxy-6-methylpyrimidine might be used in developing treatments that protect nerve cells against damage, which is beneficial for neurodegenerative diseases .
Role in Vitamin B1 Synthesis
4-Methoxy-6-methylpyrimidine: can be a precursor in the synthesis of Vitamin B1 (thiamine), which is essential for energy metabolism and neurological function. This highlights its importance in nutritional science and health supplement research .
作用機序
Target of Action
Pyrimidine derivatives, which include 4-methoxy-6-methylpyrimidine, have been found to possess a wide range of pharmacological effects . These effects are often attributed to their interaction with various biological targets, such as enzymes and receptors, involved in different biochemical pathways .
Mode of Action
For instance, some pyrimidine-based compounds function by inhibiting the activity of certain enzymes, thereby reducing the production of specific metabolites
Biochemical Pathways
For instance, some pyrimidine-based compounds have been found to inhibit the conversion of toxic alcohols to their toxic metabolites
Result of Action
Pyrimidine derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, such as anti-inflammatory and neuroprotective properties
Safety and Hazards
将来の方向性
While specific future directions for 4-Methoxy-6-methylpyrimidine are not mentioned, related compounds such as aminopyrimidines have numerous pharmaceutical applications and biological activities . They have been explored as antithrombus, antimicrobial, antifungal, and anti-HIV agents , suggesting potential future directions for 4-Methoxy-6-methylpyrimidine.
特性
IUPAC Name |
4-methoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(9-2)8-4-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFJPYWUQCOYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474779 | |
| Record name | AN-584/42206187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-methylpyrimidine | |
CAS RN |
5541-07-1 | |
| Record name | AN-584/42206187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 4-Methoxy-6-methylpyrimidine?
A1: 4-Methoxy-6-methylpyrimidine is an organic compound with the molecular formula C6H8N2O. Its structure consists of a pyrimidine ring, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, substituted with a methoxy group (-OCH3) at position 4 and a methyl group (-CH3) at position 6.
Q2: Can 4-Methoxy-6-methylpyrimidine form charge-transfer complexes?
A3: Yes, 2-amino-4-methoxy-6-methylpyrimidine can act as an electron donor and form hydrogen-bonded charge-transfer (HB-CT) complexes with π-acceptors like 2,5-dihydroxy-p-benzoquinone (DHBQ). Studies confirmed the formation of a 1:1 complex in solution and a stable 2:1 [(AMMP)2(DHBQ)] complex in the solid state, characterized by various spectroscopic techniques. []
Q3: Are there any reported applications of 4-Methoxy-6-methylpyrimidine derivatives in material science?
A4: Research suggests that derivatives like 2-amino-4-methoxy-6-methylpyrimidine are being explored as potential vapor phase corrosion inhibitors for protecting metals like those used in piping from atmospheric corrosion. The proposed mechanism involves the adsorption and condensation of the compound on the metal surface, forming a protective layer. []
Q4: Has the reactivity of 4-Methoxy-6-methylpyrimidine been investigated?
A5: Several studies explored the chemical reactivity of 4-Methoxy-6-methylpyrimidine derivatives. For instance, 4-alkoxy-6-methylpyrimidines can be converted into their corresponding N-oxides using hydrogen peroxide or monoperphthalic acid. These N-oxides can then undergo the Reissert reaction to yield 4-alkoxy-6-methylpyrimidine-2-carbonitriles. [] Further transformations of these nitriles, such as conversion to acid amides, have also been reported. []
Q5: Have theoretical studies been conducted on 4-Methoxy-6-methylpyrimidine derivatives?
A6: Yes, computational studies using Density Functional Theory (DFT) and ab initio methods have been performed on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine. These studies provided insights into the molecule's geometry, NMR chemical shifts, conformational properties, natural bond orbitals, and nonlinear optical properties. [] The calculated data showed good agreement with experimental findings, highlighting the utility of computational approaches in understanding the properties of these compounds. []
Q6: What analytical techniques are used to characterize and study 4-Methoxy-6-methylpyrimidine and its derivatives?
A6: Various analytical techniques are employed to characterize 4-Methoxy-6-methylpyrimidine and its derivatives. These include:
- Spectroscopic techniques: UV-Vis, FTIR, and NMR spectroscopy are used to analyze the compound's structure, electronic transitions, and functional groups. [, ]
- Thermal analysis: Techniques like TG-DTA provide information about the thermal stability and decomposition patterns of the compounds. []
- X-ray diffraction (XRD): This technique helps determine the crystal structure and particle size of solid compounds. []
- Chromatographic methods: Thin-layer chromatography (TLC) can be used to identify and separate different derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



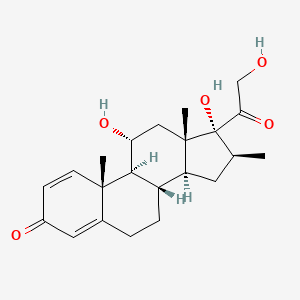
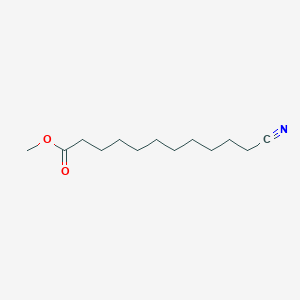
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)
